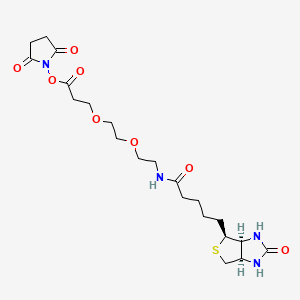

Biotin-PEG2-NHS ester

描述

Contextualizing Biotinylation Reagents in Modern Research Methodologies

Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins and nucleic acids, is a cornerstone technique in modern biochemical and molecular biology research. labmanager.comwikipedia.org The extraordinary affinity between biotin (a B-vitamin) and the proteins avidin (B1170675) and streptavidin forms one of the strongest known non-covalent biological interactions. wikipedia.orgthermofisher.com This robust and highly specific interaction is harnessed to detect, purify, and immobilize biotinylated molecules with high efficiency. thermofisher.comresearchgate.net

Biotinylation reagents are indispensable tools for a multitude of applications, including immunoassays, affinity chromatography, and cell surface labeling. labmanager.comalfa-chemistry.com The small size of the biotin molecule (244.31 g/mol ) is advantageous as it typically does not interfere with the natural function of the labeled macromolecule. labmanager.comresearchgate.net Modern research leverages a diverse array of biotinylation reagents, each designed to target specific functional groups on a target molecule, thereby enabling tailored experimental strategies. thermofisher.comalfa-chemistry.com

The Strategic Integration of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation

Polyethylene glycol (PEG) linkers, also known as PEG spacers, are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their incorporation into bioconjugation reagents offers several strategic advantages. chempep.cominterchim.fr One of the primary benefits of PEG spacers is the enhancement of water solubility of the conjugate, which is particularly useful when working with hydrophobic molecules in aqueous biological environments. chempep.comaxispharm.com

Furthermore, PEG linkers provide flexibility and act as a physical spacer, which can reduce steric hindrance between the conjugated molecules. chempep.cominterchim.fr This is crucial for maintaining the biological activity of proteins or enabling effective binding of the biotin moiety to avidin or streptavidin. thermofisher.comscbt.com The length of the PEG spacer can be precisely controlled, allowing for the optimization of the distance between the biotin tag and the target molecule to suit specific applications. interchim.fr The biocompatible and non-immunogenic nature of PEG makes it an ideal component for in vivo and in vitro biological applications. chempep.comthermofisher.com

N-Hydroxysuccinimide (NHS) Esters as Fundamental Amine-Reactive Linkages in Chemical Probes

N-hydroxysuccinimide (NHS) esters are among the most widely utilized amine-reactive chemical groups for bioconjugation. creative-proteomics.comthermofisher.com They react efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable and irreversible amide bonds. creative-proteomics.comnih.gov This reaction proceeds optimally under physiological to slightly alkaline pH conditions (typically pH 7.2-9.0). thermofisher.comiris-biotech.de

The mechanism involves a nucleophilic attack by the deprotonated primary amine on the ester, with NHS being released as a byproduct. creative-proteomics.com While highly reactive towards primary amines, NHS esters can be susceptible to hydrolysis in aqueous solutions, a factor that needs to be controlled to ensure efficient conjugation. creative-proteomics.com To mitigate this, reactions are often performed in buffered solutions, and for water-insoluble NHS esters, a water-miscible organic solvent like DMSO may be required to first dissolve the reagent. creative-proteomics.comthermofisher.com The specificity of NHS esters for primary amines makes them a fundamental tool for creating chemical probes to label and crosslink proteins and other biomolecules. thermofisher.comnih.gov

Evolution of Biotinylation Strategies: Historical Trajectories and Contemporary Significance

The use of biotin in biological applications has a rich history, evolving from its initial discovery as a vitamin to its current status as a workhorse in biotechnology. The development of chemical methods to attach biotin to other molecules opened the door for its use as a high-affinity tag. researchgate.net Early biotinylation reagents often had limitations, such as low solubility or the potential to alter the function of the labeled molecule.

The evolution of biotinylation strategies has seen the development of reagents with varying spacer arm lengths and chemical reactivities to address these challenges. thermofisher.com The introduction of PEG linkers in the 1990s was a significant advancement, leading to reagents with improved solubility and reduced steric hindrance. chempep.com More recent innovations include the development of cleavable linkers, which allow for the release of the biotinylated molecule after capture, and site-specific biotinylation techniques. thermofisher.com Enzymatic biotinylation, using enzymes like biotin ligase (BirA), allows for the attachment of biotin to a specific recognition sequence, offering precise control over the labeling site. wikipedia.orgnih.gov These advancements have solidified the role of biotinylation as a versatile and indispensable technique in proteomics, genomics, and diagnostics. researchgate.netalfa-chemistry.com

Interactive Data Tables

Table 1: Properties of Biotin-PEG2-NHS Ester

| Property | Value | Source |

|---|---|---|

| Synonyms | NHS-PEG2-Biotin, Biotin-PEG2-Succinimidyl ester | nanocs.net |

| Molecular Formula | C21H32N4O8S | glpbio.combioscience.co.uk |

| Molecular Weight | 500.57 g/mol | glpbio.combioscience.co.uk |

| Appearance | White to almost white powder or crystal | nanocs.nettcichemicals.com |

| Solubility | Soluble in aqueous buffers, DMSO | nanocs.nettargetmol.com |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | nanocs.net |

| Reacts With | Primary amines (-NH2) | nanocs.netbroadpharm.com |

Table 2: Key Features of the Components of this compound

| Component | Key Feature | Significance in Application | Source |

|---|---|---|---|

| Biotin | High-affinity binding to avidin/streptavidin | Enables specific detection, purification, and immobilization of labeled molecules. | wikipedia.orgthermofisher.com |

| PEG2 Spacer | Hydrophilic, flexible two-unit polyethylene glycol chain | Increases water solubility, reduces steric hindrance, and provides spatial separation. | azvlzpharma.comchempep.comaxispharm.com |

| NHS Ester | Amine-reactive group | Forms stable covalent amide bonds with primary amines on proteins and other biomolecules. | creative-proteomics.comthermofisher.com |

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O8S/c26-16(4-2-1-3-15-20-14(13-34-15)23-21(30)24-20)22-8-10-32-12-11-31-9-7-19(29)33-25-17(27)5-6-18(25)28/h14-15,20H,1-13H2,(H,22,26)(H2,23,24,30)/t14-,15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJSJBIJPAZUGU-AVYPCKFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Principles of Biotin Peg2 Nhs Ester

Elucidation of NHS Ester Formation and Amine Acylation Reaction Pathways

The reactivity of Biotin-PEG2-NHS ester is centered around the N-hydroxysuccinimide ester functional group, which facilitates the covalent attachment of the biotin-PEG2 moiety to target molecules, typically proteins and peptides.

Nucleophilic Acyl Substitution Mechanisms

The formation of a stable amide bond between this compound and a primary amine proceeds through a nucleophilic acyl substitution reaction. pearson.com In this mechanism, the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. pearson.com This initial attack forms a transient tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide group is expelled as a leaving group, resulting in the formation of a stable amide bond and the release of NHS. pearson.comnih.gov This reaction is highly efficient for targeting primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues. thermofisher.comthermofisher.com

The synthesis of the this compound itself involves the activation of the carboxylic acid group of Biotin-PEG2-COOH. This is commonly achieved using carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of N-hydroxysuccinimide (NHS). The carbodiimide (B86325) first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of NHS, leading to the formation of the more stable NHS ester and a urea (B33335) byproduct.

Kinetic and Thermodynamic Considerations in Amide Bond Formation

The formation of the amide bond is a thermodynamically favorable process. However, the direct reaction between a carboxylic acid and an amine has significant kinetic barriers, often requiring high temperatures or dehydrating agents. researchgate.net The use of an NHS ester as an activated intermediate significantly lowers the activation energy for amide bond formation.

The rate of the aminolysis of NHS esters is dependent on several factors, including the basicity of the amine nucleophile. mst.edu Studies have shown a direct correlation between the pKa of the amine and the rate of reaction, with more basic amines exhibiting faster reaction kinetics. mst.edu This is attributed to the increased concentration of the tetrahedral intermediate formed during the reaction. mst.edu The reaction is typically carried out in aqueous buffers, and the rate expression follows pseudo-first-order kinetics with respect to the amine concentration. mst.edu

The reaction kinetics can be influenced by the reaction medium. For instance, the use of deep eutectic solvents has been shown to enhance amide bond formation by lowering the activation entropies of the ester-amide exchange reaction. rsc.org While the direct synthesis of this compound might not typically employ such solvents, this highlights the broader principles governing amide bond formation.

Influence of Reaction Environment on Conjugation Efficiency

The efficiency of the conjugation reaction between this compound and a primary amine is highly dependent on the reaction environment. Key parameters include pH, temperature, and the composition of the buffer.

pH: The reaction with primary amines is most efficient at a pH range of 7 to 9. fishersci.comsangon.comgbiosciences.com At this pH, a sufficient concentration of the primary amine is in its deprotonated, nucleophilic form to readily react with the NHS ester. fishersci.comsangon.com However, a competing hydrolysis reaction of the NHS ester also occurs in aqueous solutions, and the rate of this hydrolysis increases with increasing pH. fishersci.comsangon.comgbiosciences.com Therefore, a careful balance must be struck to maximize the conjugation efficiency while minimizing hydrolysis of the reagent. The half-life of NHS esters can range from hours at pH 7 to mere minutes at pH 9. gbiosciences.com

Temperature and Incubation Time: NHS ester reactions can be performed at temperatures ranging from 4°C to 37°C, with incubation times varying from a few minutes to overnight. fishersci.comsangon.com Reactions at room temperature are often complete within 30 minutes to a few hours. sangon.com Lower temperatures, such as 4°C, can be used to slow down both the conjugation and hydrolysis reactions, which can be advantageous for sensitive proteins or to better control the degree of labeling.

Buffer Composition: It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester. sangon.com Phosphate-buffered saline (PBS) at a slightly alkaline pH is a commonly used buffer for these reactions. fishersci.com

Design and Synthesis of Polyethylene (B3416737) Glycol-Containing Biotinylation Constructs

The inclusion of a polyethylene glycol (PEG) spacer arm in biotinylation reagents like this compound offers significant advantages in various biochemical applications.

Impact of PEG Spacer Length on Conjugation Accessibility and Steric Phenomena

The PEG spacer arm physically separates the biotin (B1667282) molecule from the site of conjugation on the target molecule. This increased distance helps to overcome steric hindrance that can occur when the bulky streptavidin or avidin (B1170675) protein attempts to bind to the biotin tag. thermofisher.com A longer spacer arm can lead to enhanced detection sensitivity in assays because it makes the biotin more accessible for binding. thermofisher.com The length of the spacer arm can be a critical factor in the success of protein detection or purification experiments. thermofisher.com

Strategies for Enhancing Aqueous Solubility and Biocompatibility through PEGylation

PEG is a highly hydrophilic and flexible polymer. thermofisher.cominterchim.fr The incorporation of a PEG spacer, such as the diethylene glycol unit in this compound, significantly increases the aqueous solubility of the biotinylation reagent. thermofisher.com This is particularly beneficial for labeling proteins that may have hydrophobic regions, as it helps to prevent aggregation of the biotinylated protein during the reaction and subsequent storage. thermofisher.com

Furthermore, PEGylation is a well-established strategy to improve the biocompatibility of molecules. frontiersin.orggenscript.com PEG is non-toxic and generally non-immunogenic, which is advantageous for in vivo or cell-based applications. frontiersin.orgiris-biotech.de The hydrophilic nature of PEG can also limit the ability of the biotinylated molecule to pass through hydrophobic cell membranes, making it suitable for labeling cell surface proteins. The process of PEGylation can enhance the stability and reduce the clearance of therapeutic proteins, although the short PEG2 chain in this specific reagent is primarily for solubility and spacing rather than significantly extending in vivo circulation time. frontiersin.orgpreprints.org

Advanced Separation and Purification Techniques for Bioconjugation Reagents

Following the synthesis of this compound and its subsequent conjugation to biomolecules, rigorous purification is essential to remove unreacted reagents and byproducts. Several advanced separation techniques are employed to achieve high-purity bioconjugates.

Affinity Chromatography is a powerful method for purifying biotinylated molecules. This technique leverages the highly specific and strong interaction between biotin and avidin or streptavidin. chempep.com The crude reaction mixture is passed through a column containing a resin to which avidin or streptavidin is immobilized. The biotinylated molecules bind tightly to the resin, while unreacted materials and other impurities are washed away. The purified biotinylated conjugate can then be eluted, although the strong nature of the biotin-avidin interaction can sometimes necessitate harsh elution conditions. thermofisher.com

Size Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size. This technique is effective for removing smaller molecules, such as unreacted this compound and the NHS byproduct, from the larger bioconjugate. thermofisher.comacs.org The mixture is passed through a column packed with a porous gel. Larger molecules, like the biotinylated protein, are excluded from the pores and elute first, while smaller molecules enter the pores and have a longer path, thus eluting later.

Dialysis is another common technique used for the purification of biotinylated proteins. The reaction mixture is placed in a dialysis bag with a specific molecular weight cutoff (MWCO) membrane. encapsula.com This membrane allows smaller molecules like unreacted biotinylation reagent and NHS to pass through into a surrounding buffer, while retaining the larger, biotinylated protein inside the bag. thermofisher.comencapsula.com

High-Performance Liquid Chromatography (HPLC) offers high-resolution separation and is frequently used for the purification and analysis of bioconjugates. nih.gov Reverse-phase HPLC (RP-HPLC) can be used to separate the biotinylated conjugate from unreacted protein and other impurities based on differences in hydrophobicity. nih.gov

Aqueous Two-Phase Systems (ATPS) represent a liquid-liquid separation technique with potential for large-scale purification of bioconjugates. researchgate.net This method involves the partitioning of molecules between two immiscible aqueous phases, often formed by a polymer (like PEG) and a salt. researchgate.net The separation is based on the differential surface properties of the molecules in the mixture. researchgate.net

| Purification Technique | Principle of Separation | Primary Application for this compound Conjugates |

| Affinity Chromatography | Specific binding interaction between biotin and avidin/streptavidin. chempep.com | Isolation of biotinylated molecules from complex mixtures. creative-diagnostics.com |

| Size Exclusion Chromatography (SEC) | Separation based on molecular size. thermofisher.comacs.org | Removal of small, unreacted reagents and byproducts. thermofisher.com |

| Dialysis | Separation based on molecular weight cutoff using a semi-permeable membrane. encapsula.com | Removal of small molecules from the purified bioconjugate solution. thermofisher.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on physical properties like hydrophobicity. nih.gov | Analytical characterization and purification of conjugates. nih.gov |

| Aqueous Two-Phase Systems (ATPS) | Partitioning between two immiscible aqueous phases based on surface properties. researchgate.net | Potential for large-scale purification of bioconjugates. researchgate.net |

Spectroscopic and Chromatographic Characterization of this compound Conjugates

A variety of spectroscopic and chromatographic methods are utilized to confirm the successful conjugation of this compound to a target molecule and to characterize the resulting bioconjugate.

Mass Spectrometry (MS) is a primary tool for characterizing PEGylated proteins. nih.govresearchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can confirm conjugation by showing a clear shift in the molecular weight of the modified protein compared to the unmodified protein. nih.gov Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC-MS), provides accurate molecular weight measurements and can help determine the degree of PEGylation (the number of PEG chains attached to the protein). nih.govresearchgate.net Top-down mass spectrometry, where the intact protein conjugate is analyzed, can also be employed to identify conjugation sites. researchgate.net

High-Performance Liquid Chromatography (HPLC) is instrumental in both the separation and characterization of bioconjugates. nih.gov

Size-Exclusion Chromatography (SEC-HPLC) can be used to assess the purity and aggregation state of the conjugate. A successful conjugation will result in a peak that elutes earlier than the unmodified protein due to its increased hydrodynamic radius. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on hydrophobicity. The attachment of the Biotin-PEG2 group alters the hydrophobicity of the target molecule, leading to a change in its retention time on an RP-HPLC column, which can be used to monitor the reaction. nih.gov

Ion Exchange Chromatography (IEX) separates molecules based on their net charge. The reaction of the NHS ester with a primary amine, such as on a lysine residue, neutralizes a positive charge. This change in charge can be detected by IEX, providing another method to confirm and characterize the conjugation. researchgate.net

UV-Visible Spectroscopy can be used to quantify the extent of biotinylation. Some methods involve using a chromophoric reporter molecule that binds to biotin, allowing for the determination of the biotin-to-protein ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy , while more complex, can provide detailed structural information about the conjugate, including the site of modification, although its use is often limited by the size and complexity of the bioconjugate.

| Analytical Technique | Information Obtained |

| Mass Spectrometry (MS) | Confirmation of conjugation, molecular weight, degree of PEGylation, and identification of conjugation sites. nih.govresearchgate.net |

| Size-Exclusion Chromatography (SEC-HPLC) | Purity, aggregation state, and confirmation of increased hydrodynamic radius. nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Purity and confirmation of altered hydrophobicity. nih.gov |

| Ion Exchange Chromatography (IEX) | Confirmation of charge modification due to conjugation. researchgate.net |

Advanced Applications and Research Paradigms Utilizing Biotin Peg2 Nhs Ester

Protein and Peptide Functionalization in Proteomic Studies

The ability to selectively label proteins and peptides is fundamental to understanding their function, interactions, and localization. Biotin-PEG2-NHS ester is a key reagent in this field, offering a robust method for attaching a biotin (B1667282) tag to these biomolecules.

Site-Specific and Non-Specific Labeling of Primary Amine Residues (Lysine and N-termini)

This compound facilitates the biotinylation of proteins and peptides through the reaction of its NHS ester group with primary amines. broadpharm.comcd-bioparticles.net This reaction primarily targets the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of a polypeptide chain. creative-diagnostics.comthermofisher.com The reaction proceeds efficiently at a pH range of 7-9, resulting in the formation of a stable amide bond. broadpharm.comnanocs.net

Non-Specific Labeling: In most proteins, multiple lysine residues are distributed across the surface, and their primary amines are readily accessible for conjugation. thermofisher.com When a protein is treated with this compound, the biotin tag is attached to multiple accessible amine groups, leading to a random or non-specific labeling pattern. creative-diagnostics.comthermofisher.com The extent of this labeling can be controlled by adjusting the molar ratio of the biotinylation reagent to the protein. thermofisher.cninterchim.fr This approach is widely used for general protein detection, purification, and immobilization. thermofisher.com

Site-Specific Labeling: While NHS esters are generally used for non-specific labeling, strategies have been developed to achieve site-specificity. One such method involves engineering proteins to have a unique, reactive N-terminal cysteine residue. In a one-pot reaction, the NHS-ester can be converted to a chemoselective thioester that specifically reacts with the N-terminal cysteine, allowing for precise, site-specific labeling. nih.gov This level of control is crucial for applications where random labeling might interfere with the protein's active site or other critical functional domains. thermofisher.com

Investigating the Impact of Biotinylation on Protein Structural Integrity and Biological Functionality

A critical consideration in any protein labeling strategy is the potential impact on the protein's structure and function. The attachment of any molecule, including a biotin tag, can potentially alter a protein's conformation and, consequently, its biological activity. thermofisher.com

The size and nature of the labeling reagent are key factors. Biotin itself is a relatively small molecule, which often allows for rapid and specific labeling without significantly interfering with the protein's intrinsic function. creative-diagnostics.com However, if the biotinylation occurs at a site critical for biological activity, such as an enzyme's active site or a receptor's binding domain, the protein's function may be compromised. thermofisher.com

The inclusion of a PEG spacer arm in this compound offers several advantages. The hydrophilic nature of the PEG linker can increase the water solubility of the biotinylated protein, which can be beneficial for subsequent experiments. nanocs.netthermofisher.cn Furthermore, the spacer arm physically separates the biotin molecule from the protein's surface, which can help to minimize steric hindrance and preserve the protein's native conformation and function. Research has shown that antibodies labeled with PEGylated biotin reagents exhibit less aggregation when stored in solution compared to those labeled with reagents having only hydrocarbon spacers. thermofisher.cn

Methodologies for Quantifying the Extent of Protein Biotinylation

Determining the degree of biotinylation, or the number of biotin molecules attached per protein molecule, is essential for ensuring the consistency and reproducibility of experiments. nih.gov Several methods are available for this purpose, each with its own advantages and limitations.

| Method | Principle | Advantages | Considerations |

| HABA Assay | A colorimetric assay based on the displacement of the dye 2-(4'-hydroxyazobenzene)benzoic acid (HABA) from avidin (B1170675) by biotin. The decrease in absorbance at 500 nm is proportional to the amount of biotin. interchim.fr | Simple, rapid, and uses standard laboratory equipment. interchim.fr | Can be less accurate for complex samples and may be affected by interfering substances. |

| Fluorometric Assay | Based on the quenching of the natural fluorescence of avidin or streptavidin upon binding to biotin. The degree of biotinylation is determined by titrating the available biotin-binding sites. nih.gov | Sensitive, requiring only microgram quantities of biotinylated protein. nih.gov | Requires a fluorometer for measurement. |

| Competition ELISA | A competitive enzyme-linked immunosorbent assay (ELISA) where the biotinylated protein competes with a known amount of biotin for binding to an anti-biotin antibody. nih.gov | Robust and uses commonly available reagents and equipment. A proteinase K digestion step can eliminate issues of multivalency and steric hindrance. nih.gov | May require more optimization than direct binding assays. |

| Mass Spectrometry (MS) | Directly measures the mass of the biotinylated protein or its digested peptides. The mass shift indicates the number of attached biotin moieties. creative-diagnostics.comacs.org | Provides precise information on the degree of biotinylation and can identify the specific sites of modification. acs.org | Requires specialized equipment and expertise. |

| Western Blotting | Biotinylated proteins are separated by gel electrophoresis, transferred to a membrane, and detected using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorescent dye. creative-diagnostics.comcreative-proteomics.com | Provides a qualitative or semi-quantitative assessment of biotinylation and can confirm the successful labeling of the target protein. creative-proteomics.com | Less precise for quantification compared to other methods. |

Affinity-Based Enrichment and Detection of Biotinylated Biomolecules

The exceptionally strong and specific interaction between biotin and avidin or its bacterial homolog, streptavidin, is the cornerstone of numerous applications in molecular biology. thermofisher.comcreative-proteomics.com This high-affinity, non-covalent bond (dissociation constant, Kd ≈ 10⁻¹⁵ M) allows for the efficient capture, purification, and detection of biotinylated molecules. thermofisher.com

Enrichment: Biotinylated proteins and peptides can be selectively isolated from complex biological mixtures, such as cell lysates, using affinity chromatography. nih.gov In this technique, streptavidin is immobilized on a solid support, such as agarose (B213101) or magnetic beads. thermofisher.comresearchgate.net When the sample containing the biotinylated molecules is passed over this matrix, the biotin-tagged proteins bind tightly to the streptavidin, while non-biotinylated molecules are washed away. This enrichment step is crucial for identifying low-abundance proteins or for studying specific protein populations, such as those on the cell surface. nih.govacs.org

Detection: Once enriched or in situ, biotinylated biomolecules can be detected with high sensitivity. Common detection methods involve the use of streptavidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase for chemiluminescent or colorimetric detection) or a fluorophore. creative-proteomics.com This principle is widely applied in various analytical techniques, including:

Enzyme-Linked Immunosorbent Assays (ELISAs): For the quantification of specific proteins. creative-diagnostics.comcreative-proteomics.com

Western Blotting: For the detection of specific proteins in a mixture. creative-diagnostics.comcreative-proteomics.com

Flow Cytometry: For analyzing cell surface proteins. creative-diagnostics.com

Microarrays: For high-throughput analysis of protein interactions. creative-diagnostics.comcreative-proteomics.com

Nucleic Acid Modification in Molecular Biology and Diagnostics

The covalent attachment of biotin to nucleic acids is a fundamental technique in molecular biology, enabling a wide range of applications from gene detection to the study of DNA-protein interactions.

Covalent Attachment to Oligonucleotides and Genomic Materials

This compound can be used to label nucleic acids, although this is more commonly achieved by incorporating an amine-modified nucleotide during synthesis and then reacting it with the NHS ester. biosynth.com This process allows for the covalent attachment of the biotin-PEG2 moiety to oligonucleotides, DNA fragments, and RNA molecules. lumiprobe.com The resulting biotinylated nucleic acid probes can then be used in a variety of hybridization-based assays, such as Southern blotting, Northern blotting, and in situ hybridization. The hydrophilic PEG spacer in this compound can improve the solubility of the labeled nucleic acid and reduce steric hindrance, facilitating its interaction with target sequences and detection reagents. lumiprobe.com The use of "click chemistry" has also emerged as a highly efficient method for conjugating biotin to oligonucleotides. genelink.com

Applications in DNA Replication and Synthesis Monitoring

While direct applications of this compound in monitoring the enzymatic process of DNA replication are not extensively detailed in the provided search results, its utility can be inferred from its application in labeling amine-modified nucleic acids. lumiprobe.comglenresearch.com Oligonucleotides can be synthesized with amino-modifiers, which introduce primary amine groups. glenresearch.com These amine groups then serve as targets for the NHS ester of the this compound, allowing for the covalent attachment of a biotin tag. lumiprobe.comglenresearch.com

This biotin labeling is crucial for a variety of downstream applications that can indirectly monitor DNA synthesis or presence. For instance, biotinylated DNA probes can be used in hybridization assays to detect specific DNA sequences. The extremely strong and specific interaction between biotin and streptavidin, which can be conjugated to a reporter molecule (like a fluorescent dye or an enzyme), allows for highly sensitive detection of the hybridized probe. thermofisher.comthermofisher.comwikipedia.org This principle is fundamental in techniques such as Southern blotting and in situ hybridization, which are used to analyze DNA structure and locate specific genes within chromosomes, respectively.

Surface Engineering and Interface Chemistry for Advanced Materials

The unique trifunctional nature of this compound makes it a powerful tool in surface engineering and the modification of various materials for biomedical and bioanalytical applications.

Immobilization of Biomolecules onto Solid Substrates and Biosensor Platforms

This compound is instrumental in the immobilization of biomolecules onto solid surfaces, a critical step in the development of biosensors and other diagnostic platforms. ualberta.ca The process typically involves a multi-step approach. First, the solid substrate, such as a gold nanoparticle or a silicon-based surface, is functionalized to present primary amine groups. nih.gov The this compound then reacts with these surface amines via its NHS ester group, creating a biotinylated surface. broadpharm.comnanocs.net Subsequently, any biomolecule that has been conjugated with streptavidin can be immobilized on this surface through the high-affinity biotin-streptavidin bond. ualberta.ca

Alternatively, a protein or other biomolecule of interest can first be reacted with this compound to attach the biotin tag. thermofisher.com This biotinylated biomolecule can then be captured by a surface that has been pre-coated with avidin or streptavidin. ualberta.ca This method is highly efficient and creates a stable, oriented immobilization of the biomolecule, which is often crucial for its function, for example, in maintaining the antigen-binding capacity of an immobilized antibody in an ELISA assay. ualberta.cabosterbio.com

A study on the functionalization of ZnO nanoparticles and thin films demonstrated an alternative strategy where an iodoacetyl-PEG2-biotin was linked to a thiol-functionalized surface, highlighting the versatility of PEG-biotin linkers in surface chemistry.

Functionalization of Nanoparticles, Liposomes, and Polymeric Architectures

The functionalization of nanomaterials with this compound enhances their utility in targeted drug delivery and diagnostics.

Nanoparticles: Nanoparticles, such as those made of gold or iron oxide, can be coated with polymers that present amine groups. nih.gov These amine groups can then be conjugated with this compound. nih.gov The resulting biotinylated nanoparticles can be used in various applications, including lateral flow assays for biomarker detection, where they can bind to streptavidin-coated test lines. nih.gov In one study, biotinylated diblock copolymers were used to coat nanoparticles, which could then bind to streptavidin. nih.gov

Liposomes: Liposomes, which are vesicular structures composed of lipid bilayers, are widely used as drug delivery vehicles. mdpi.comnih.gov By incorporating lipids with a terminal amine group into the liposome (B1194612) formulation, the surface can be made reactive towards this compound. This allows for the creation of biotinylated liposomes, which can be targeted to specific cells or tissues by conjugating them with avidin- or streptavidin-linked antibodies or other targeting ligands. nih.gov This strategy aims to increase the local concentration of the encapsulated drug at the desired site, thereby enhancing efficacy and reducing systemic toxicity.

Polymeric Architectures: this compound can be used to modify various polymeric structures. For example, it can be conjugated to polymers used in the creation of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins. medchemexpress.combioscience.co.uktargetmol.com

Mitigation of Non-Specific Adsorption in Bioanalytical Systems through PEGylation

A significant challenge in bioanalytical systems is the non-specific adsorption of biomolecules to surfaces, which can lead to high background noise and reduced assay sensitivity. The polyethylene (B3416737) glycol (PEG) component of this compound plays a crucial role in mitigating this issue. researchgate.netrsc.org

When a surface is coated with molecules containing PEG chains, the PEG forms a hydrophilic, flexible layer that sterically hinders the approach and adsorption of unwanted proteins and other biomolecules. nih.govresearchgate.netrsc.org This "stealth" property of PEGylated surfaces is essential for improving the signal-to-noise ratio in sensitive detection assays. rsc.org The PEG2 spacer in this compound, while short, contributes to this effect, in addition to enhancing solubility and providing flexibility. axispharm.comthermofisher.com For more significant anti-fouling properties, longer PEG chains are often employed. researchgate.netrsc.org

Selective Labeling of Cell Surface Receptors and Membrane Components

This cell surface biotinylation is a key technique in immunology and cell biology for studying receptor-ligand interactions, tracking cell populations, and identifying cell surface proteins. researchgate.net For example, a ligand for a specific cell surface receptor can be biotinylated using this compound. The biotinylated ligand can then be used to detect and quantify the presence of its receptor on different cell types using flow cytometry with a fluorescently labeled streptavidin conjugate. aatbio.com In a 2023 study, antibodies were conjugated with this compound to create adaptors for universal CAR T cells, demonstrating a sophisticated application of cell surface labeling. nih.gov

Development of Targeted Therapeutic and Diagnostic Modalities

The unique properties of this compound are leveraged in the development of advanced therapeutic and diagnostic agents that can be targeted to specific sites within the body.

In the realm of targeted therapeutics, this compound can be used to attach a biotin handle to drugs, antibodies, or drug-loaded nanoparticles. These biotinylated therapeutic agents can then be directed to tumor cells or other pathological sites by pre-targeting with an avidin- or streptavidin-conjugated antibody that recognizes a specific cell surface antigen. This strategy, known as pre-targeted therapy, separates the targeting and therapeutic delivery steps, which can improve the therapeutic index.

For diagnostics, this compound is used to create biotinylated probes, such as antibodies or nucleic acids, for use in a wide array of assay formats, including ELISA, Western blotting, and immunohistochemistry. bosterbio.comscbt.com The biotin label allows for highly sensitive detection through the use of avidin- or streptavidin-enzyme conjugates, which can generate a colorimetric, chemiluminescent, or fluorescent signal. thermofisher.combosterbio.com The ability to amplify the signal by forming large avidin-biotin complexes further enhances the sensitivity of these diagnostic methods. thermofisher.com

The development of PROTACs also represents a novel therapeutic modality where this compound can be utilized as a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand. medchemexpress.combioscience.co.uktargetmol.com

Integration as a Linker in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins by coopting the cell's own protein disposal system, the ubiquitin-proteasome system. medchemexpress.com PROTACs consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. medchemexpress.comtargetmol.com This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome. medchemexpress.com this compound serves as a valuable component in the synthesis of these PROTACs. targetmol.commedchemexpress.combioscience.co.uk

Facilitating E3 Ubiquitin Ligase Recruitment for Targeted Protein Degradation

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. medchemexpress.com The linker component of the PROTAC, for which this compound can be a precursor, plays a crucial role in bridging the target protein and the E3 ligase. medchemexpress.com The NHS ester end of this compound can be reacted with a primary amine on a ligand for the target protein, while the biotin end can be utilized in various ways, including as a handle for purification or detection during the development process. biochempeg.com The ultimate PROTAC molecule, synthesized using such linkers, facilitates the crucial interaction between the E3 ligase and the target protein, leading to its ubiquitination and subsequent degradation. medchemexpress.commedchemexpress.eu

Optimization of Linker Design for PROTAC Efficacy and Specificity

The linker in a PROTAC is not merely a passive spacer; its composition and length are critical determinants of the PROTAC's efficacy and specificity. semanticscholar.orgnih.gov The PEG component of this compound offers several advantages in this context. PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTACs, which are often large molecules with poor physicochemical properties. semanticscholar.orgjenkemusa.com This improved solubility and permeability can lead to better bioavailability and more consistent results in preclinical studies. semanticscholar.orgjenkemusa.com

Furthermore, the length of the PEG linker is a key parameter for optimizing the formation of a stable and effective ternary complex. nih.govjenkemusa.com The flexibility and length provided by the PEG chain can influence the distance and orientation between the target protein and the E3 ligase, which in turn affects the efficiency of ubiquitination. Researchers often synthesize libraries of PROTACs with varying linker lengths to empirically determine the optimal design for a specific target. nih.gov The use of PEG linkers, such as those derived from this compound, is a common strategy in this optimization process. nih.govjenkemusa.com While alkyl chains are also frequently used, PEG motifs are present in a significant portion of reported PROTAC structures. nih.gov

Table 1: Impact of Linker Properties on PROTAC Performance

| Linker Characteristic | Influence on PROTAC Efficacy and Specificity |

| Length | Affects the formation and stability of the ternary complex. Optimal length is target-dependent and often determined empirically. nih.gov |

| Composition (e.g., PEG vs. Alkyl) | Influences solubility, permeability, and metabolic stability. semanticscholar.orgnih.gov PEG linkers generally improve solubility and permeability. jenkemusa.com |

| Flexibility | Allows for the necessary conformational adjustments for efficient ternary complex formation. |

| Attachment Points | The points of connection to the target and E3 ligase ligands can significantly impact binding and degradation efficiency. precisepeg.com |

Chemical Linker Design in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. fujifilm.com An ADC consists of three components: a monoclonal antibody that targets a specific antigen on cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. fujifilm.com The linker's role is critical: it must be stable enough to keep the payload attached to the antibody during circulation in the bloodstream but labile enough to release the payload once the ADC reaches the target cancer cell. fujifilm.com

This compound and similar biotinylated PEG linkers can be incorporated into the design of ADCs. medkoo.com The NHS ester allows for covalent attachment to the antibody, typically via reaction with lysine residues. medkoo.com While the biotin moiety itself is not the primary mechanism for payload release, it can be used to introduce additional functionalities or for purification and characterization during ADC development. Some ADC linkers are designed to be cleavable under specific conditions found in the tumor microenvironment or inside the cancer cell, such as changes in pH or the presence of specific enzymes. broadpharm.com For instance, linkers containing a Val-Cit-PAB moiety are designed to be cleaved by cathepsin, an enzyme often overexpressed in tumor cells. broadpharm.com Biotinylated versions of such cleavable linkers are also available. broadpharm.com

Strategies for Targeted Drug Delivery and Controlled Release Systems

Beyond PROTACs and ADCs, this compound is utilized in broader strategies for targeted drug delivery and controlled release. The principle relies on the high-affinity interaction between biotin and avidin or streptavidin. nih.gov By attaching this compound to a drug, nanoparticle, or liposome, the resulting biotinylated entity can be targeted to cells or tissues that have been pre-targeted with an avidin or streptavidin conjugate.

The PEG component of the linker enhances the biocompatibility and solubility of these drug delivery systems and can help to reduce non-specific interactions. nih.govpolysciences.com This "stealth" property can prolong circulation time and improve the chances of reaching the target site. nih.gov For example, biotinylated PEG has been used to functionalize the surface of magnetotactic bacteria, creating a drug delivery vehicle with reduced uptake by phagocytic cells. nih.gov The biotin can also facilitate drug release in the acidic environment of tumors. nih.gov

Biosensor and Immunoassay Development

The exceptional strength and specificity of the avidin-biotin interaction form the basis for numerous high-sensitivity detection platforms in biosensors and immunoassays. nih.govrockland.com this compound is a key reagent in this field, enabling the biotinylation of antibodies, antigens, and other biomolecules for use in these assays. biochempeg.com

Avidin-Biotin System Exploitation in High-Sensitivity Detection Platforms

The avidin-biotin system is widely used to amplify signals in various immunoassay formats, such as enzyme-linked immunosorbent assays (ELISAs) and immunohistochemistry (IHC). rockland.comthermofisher.com The principle involves using a biotinylated detection antibody that binds to the target analyte. Subsequently, an avidin or streptavidin molecule conjugated to a reporter enzyme (like horseradish peroxidase or alkaline phosphatase) is added. thermofisher.com Since each avidin molecule can bind up to four biotin molecules, this system allows for the concentration of multiple enzyme molecules at the site of the analyte, leading to a significant amplification of the detection signal. thermofisher.comthermofisher.com This signal amplification greatly increases the sensitivity of the assay, enabling the detection of very low concentrations of the analyte. nih.gov

This compound is used to attach the biotin label to the detection antibody or other proteins. biochempeg.comcd-bioparticles.net The NHS ester reacts with primary amines on the protein to form a stable amide bond. biochempeg.commedkoo.com The PEG spacer helps to minimize steric hindrance, ensuring that the biotin is accessible for binding to avidin or streptavidin and that the biological activity of the labeled protein is not compromised. axispharm.com

Table 2: Research Findings on Avidin-Biotin System in Detection Platforms

| Research Finding | Significance | Reference(s) |

| The dissociation constant (KD) of the biotin-(strept)avidin interaction is 10^3 to 10^6 times higher than an antigen-antibody interaction. | Demonstrates the exceptional stability and specificity of the system, making it ideal for robust detection platforms. | nih.gov |

| Avidin is a tetravalent protein, capable of binding four biotin molecules. | This multivalency is the basis for signal amplification in techniques like the Avidin-Biotin Complex (ABC) method in IHC. | thermofisher.comthermofisher.com |

| Streptavidin shows less non-specific binding than avidin due to the absence of glycosylation. | Streptavidin is often preferred in applications where low background is critical for high sensitivity. | rockland.com |

| Biotinylation of cell surface proteins allows for their quantification via ELISA or Western blot. | Provides a non-radioactive and safe method for studying protein expression and trafficking. | rockland.com |

Enhancing Specificity and Signal-to-Noise Ratios in Biosensing Applications

In the development of sensitive and specific biosensors, minimizing non-specific binding and maximizing the signal from the target analyte are critical challenges. The unique structure of this compound directly addresses these issues. The hydrophilic PEG spacer arm is instrumental in reducing non-specific protein adsorption onto sensor surfaces, a common source of background noise. biochempeg.comthermofisher.com This property helps to create a more inert surface, ensuring that only the intended biomolecular interactions contribute to the detected signal.

The primary mechanism for enhancing specificity lies in the powerful and highly selective interaction between biotin and streptavidin (or avidin), which has one of the strongest known non-covalent binding affinities in nature. chemie-brunschwig.chtcichemicals.com In a typical biosensor setup, a capture molecule (e.g., an antibody or oligonucleotide) is first labeled with this compound. This biotinylated probe is then immobilized on a sensor surface pre-coated with streptavidin. This strategy ensures a stable and correctly oriented attachment of the capture molecule. When the sample is introduced, only the specific target analyte binds to the capture molecule, and this binding event is transduced into a measurable signal. This multi-step, highly specific recognition process significantly improves the signal-to-noise ratio, allowing for the detection of low-abundance targets with greater confidence. axispharm.comthermofisher.com

Table 1: Role of this compound Components in Biosensing Performance

| Component | Function | Contribution to Assay Performance |

| Biotin | High-affinity ligand for streptavidin/avidin. chemie-brunschwig.ch | Provides highly specific and stable immobilization of probes, enhancing signal specificity. |

| PEG2 Spacer | Flexible, hydrophilic linker. nanocs.netbiochempeg.com | Increases water solubility, reduces steric hindrance, and minimizes non-specific binding to surfaces. biochempeg.comaxispharm.com |

| NHS Ester | Amine-reactive group. azvlzpharma.combroadpharm.com | Enables efficient and stable covalent conjugation to proteins, antibodies, and other amine-containing molecules. thermofisher.comnanocs.net |

Application in High-Throughput Immunoassays and Diagnostic Assays

The avidin-biotin system is a cornerstone of modern immunoassays, including Enzyme-Linked Immunosorbent Assays (ELISA), Western blotting, and immunohistochemistry. chemie-brunschwig.chtcichemicals.com this compound is frequently used to biotinylate key reagents in these assays, such as primary or secondary antibodies. chemie-brunschwig.ch The process involves the NHS ester reacting with lysine residues on the antibody to form a stable conjugate. thermofisher.com

In high-throughput screening formats, such as 96-well plate-based ELISAs, streptavidin-coated plates are often used. preveligelab.org These plates can efficiently capture biotinylated antibodies or antigens from a solution. This modularity allows for versatile assay design. For instance, in a sandwich ELISA, a capture antibody can be biotinylated and bound to a streptavidin-coated plate. After the antigen is added, a second, enzyme-labeled detection antibody is used to generate a signal. The strength of the biotin-streptavidin interaction ensures that the capture antibody is firmly anchored, withstanding the multiple wash steps required in these assays, which is crucial for achieving low background and high sensitivity. thermofisher.com The improved solubility and reduced aggregation imparted by the PEG linker ensure that the biotinylated antibodies remain functional and accessible. thermofisher.com

This methodology is not limited to protein detection. Biotinylated oligonucleotides can be used in nucleic acid hybridization assays, where they are captured on streptavidin-coated surfaces for detection, forming the basis of various diagnostic platforms. thermofisher.com

Cross-linking Mass Spectrometry in Structural Biology and Interactomics

Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for investigating protein structures, conformations, and protein-protein interactions (PPIs). preveligelab.orgnih.gov The method uses chemical cross-linkers to create covalent bonds between amino acid residues that are in close proximity. Subsequent enzymatic digestion and mass spectrometry analysis identify these cross-linked peptides, providing distance constraints that can be used to model protein structures and interaction interfaces. nih.gov A significant challenge in XL-MS is the very low abundance of cross-linked peptides compared to the vast excess of unmodified or monolinked peptides in the digested sample. preveligelab.orgnih.govnih.gov

Probing Protein-Protein Interactions and Conformational Dynamics

Homobifunctional cross-linkers containing two NHS esters can be used to study PPIs by linking lysine residues on interacting protein surfaces. nih.gov While this compound itself is a monofunctional labeling reagent, its principles are incorporated into trifunctional cross-linkers that possess two reactive groups (e.g., NHS esters) and an affinity tag like biotin for enrichment. preveligelab.orgresearchgate.net These reagents are used to capture a snapshot of protein interactions within their native context.

For example, in the study of a protein complex, the cross-linker is introduced to the sample, and the NHS esters react with nearby lysine residues, effectively "stapling" interacting proteins together. By using cross-linkers of a known length, the distance between the linked lysine residues can be constrained, providing valuable structural information. nih.gov This approach has been successfully applied to study the conformational dynamics and domain arrangements of complex viral structures, such as the HIV-1 capsid. preveligelab.orgnih.gov

Strategies for Enrichment and Identification of Cross-linked Peptides

The biotin tag is the key to overcoming the low abundance of cross-linked peptides. researchgate.net After cross-linking and proteolytic digestion (e.g., with trypsin), the resulting complex mixture of peptides is subjected to affinity purification using streptavidin-coated beads or plates. preveligelab.orgnih.govresearchgate.net This step selectively isolates the biotin-tagged peptides, which include the desired intermolecular (between different proteins) and intramolecular (within the same protein) cross-links.

This enrichment dramatically simplifies the peptide mixture, removing the majority of unmodified peptides that would otherwise dominate the mass spectrum and obscure the signals from the cross-links. preveligelab.orgnih.gov Following enrichment, the captured peptides are eluted and analyzed by tandem mass spectrometry (MS/MS) to determine their sequences and identify the exact sites of cross-linking. nih.gov Despite the effectiveness of this method, challenges remain, such as the potential for the biotin tag to be sterically screened in large cross-linked structures or the preferential enrichment of peptides with a single reacted cross-linker arm (hanging cross-links) over fully cross-linked peptides. preveligelab.orgnih.gov

Table 2: General Workflow for XL-MS with a Biotinylated Cross-linker

| Step | Description | Purpose |

| 1. Cross-linking | A biotin-tagged, amine-reactive cross-linker is incubated with a protein sample or cell lysate. nih.gov | To form covalent bonds between spatially proximal lysine residues on interacting proteins. |

| 2. Quenching & Digestion | The reaction is stopped, and the cross-linked proteins are denatured and digested with a protease (e.g., trypsin). | To generate a complex mixture of peptides, including the cross-linked species. |

| 3. Affinity Enrichment | The peptide mixture is incubated with streptavidin-coated resin. Unbound peptides are washed away. preveligelab.orgnih.govresearchgate.net | To selectively isolate biotin-containing peptides (cross-links and monolinks) from unmodified peptides. |

| 4. Elution | The bound peptides are released from the streptavidin resin. | To obtain a concentrated and enriched sample of cross-linked peptides for analysis. |

| 5. MS Analysis | The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). | To identify the sequence of the cross-linked peptides and the specific residues involved in the linkage. |

| 6. Data Analysis | Specialized software is used to identify cross-linked spectra and map the distance constraints onto protein structures. | To generate models of protein-protein interactions and complex architectures. |

Elucidating Supramolecular Assembly and Complex Architectures

The data derived from experiments using biotin-tagged cross-linkers contribute directly to building and refining computational models of these complex assemblies. Each identified cross-link acts as a molecular ruler, confirming the proximity of different protein domains or subunits. When combined with lower-resolution data from techniques like cryo-electron microscopy (cryo-EM), XL-MS can significantly improve the accuracy and detail of the final structural model, revealing the intricate network of interactions that govern the function of these biological nanomachines. preveligelab.org

Current Research Challenges and Prospective Directions

Addressing Hydrolytic Instability of NHS Ester Linkages in Aqueous Bioconjugation

A significant challenge in the use of Biotin-PEG2-NHS ester, and N-hydroxysuccinimide (NHS) esters in general, is their susceptibility to hydrolysis in aqueous environments. broadpharm.comtcichemicals.comlumiprobe.com The NHS ester is the reactive group that forms a stable amide bond with primary amines on target biomolecules, such as the lysine (B10760008) residues of proteins. broadpharm.comtcichemicals.com However, in aqueous solutions, water molecules can also attack the NHS ester, leading to its hydrolysis and rendering the reagent inactive for conjugation. lumiprobe.com This competing hydrolysis reaction is highly dependent on the pH of the solution. lumiprobe.com

The rate of hydrolysis increases significantly with a rise in pH. lumiprobe.com While the optimal pH for the reaction of NHS esters with primary amines is typically in the range of 7 to 9, this is also a range where hydrolysis becomes more pronounced. broadpharm.comtcichemicals.com This narrow window necessitates careful control over reaction conditions to maximize the yield of the desired bioconjugate while minimizing the loss of the reagent to hydrolysis. For instance, at pH 7, the half-life of an NHS ester can be several hours, but at pH 9, it can be reduced to just a few minutes. gbiosciences.com

To mitigate this, bioconjugation reactions are often performed in buffers such as phosphate-buffered saline (PBS) at a controlled pH, and the this compound is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before being added to the aqueous reaction mixture. lumiprobe.com

Table 1: Representative pH-Dependent Hydrolysis Rates of NHS Esters in Aqueous Solution

| pH | Half-life of NHS Ester |

| 7.0 | 2-4 hours |

| 8.0 | 30-60 minutes |

| 9.0 | < 10 minutes |

This table presents representative data for NHS esters and illustrates the general trend of increasing hydrolysis rate with higher pH. Specific rates for this compound may vary.

Mitigating Heterogeneity in Complex Bioconjugation Products

The reaction of this compound with proteins, which typically possess multiple lysine residues and an N-terminal amine, often results in a heterogeneous mixture of products. nih.gov This heterogeneity arises from variations in the number of biotin (B1667282) molecules attached to each protein (the degree of labeling) and the specific sites of modification. nih.gov Such a lack of uniformity can significantly impact the functional properties of the resulting bioconjugate and complicate downstream applications and analysis. nih.gov

Controlling the stoichiometry of the reaction by adjusting the molar ratio of this compound to the protein is a primary strategy to influence the degree of labeling. nih.gov However, even with careful stoichiometric control, achieving a homogeneously labeled product with a specific number of biotins per protein remains a significant challenge. nih.gov For example, a study involving the biotinylation of the antibody Trastuzumab with a biotin-NHS ester resulted in a product with a biotin-to-antibody ratio of 6.2, indicating multiple biotin attachments per antibody. nih.gov In another study, the conjugation of rituximab (B1143277) and trastuzumab antibodies with a 20-fold molar excess of this compound resulted in a range of 7–18 biotin molecules per antibody. nih.gov

Research is ongoing to develop strategies that can yield more homogeneous bioconjugates. These include optimizing reaction conditions such as pH, temperature, and reaction time, as well as exploring more site-selective labeling methods.

Design and Synthesis of Cleavable and Reversible Biotinylation Reagents

The interaction between biotin and avidin (B1170675) (or streptavidin) is one of the strongest non-covalent bonds known in nature, which is highly advantageous for detection and purification applications. thermofisher.com However, the harsh conditions required to break this bond can denature the target biomolecule, limiting the recovery of functionally active proteins. thermofisher.com This has driven the development of cleavable and reversible biotinylation reagents.

Cleavable linkers are designed with a chemically labile bond within the spacer arm that can be selectively broken under specific conditions. thermofisher.com For instance, some reagents incorporate a disulfide bond that can be cleaved with reducing agents. thermofisher.com Another approach involves the use of a para-azido benzyl (B1604629) carbamate (B1207046) linker, which is cleavable upon reduction of the azido (B1232118) group to an amine. nih.gov A study demonstrated the synthesis of an NHS-ester biotin with such a cleavable linker for the conditional control of CAR T cells. nih.govresearchgate.net

Reversible biotinylation reagents, on the other hand, utilize biotin analogs that bind to avidin with lower affinity, allowing for elution under milder conditions. thermofisher.com While there are no specific reports of a cleavable or reversible version of this compound itself, the principles of incorporating cleavable linkers, such as a disulfide bond or a photocleavable group, could be applied to its structure to create next-generation reagents with these desirable properties. umich.edu

Innovation in Next-Generation Biotinylation Chemistries with Enhanced Specificity and Efficiency

To overcome the limitations of traditional NHS ester chemistry, particularly the issue of heterogeneity, researchers are actively developing next-generation biotinylation methods with improved specificity and efficiency. These approaches aim to achieve site-specific labeling, where biotin is attached to a predetermined location on the biomolecule.

One strategy involves targeting less abundant or uniquely reactive amino acids. For example, maleimide-based reagents can specifically react with the sulfhydryl group of cysteine residues, which are often less numerous than lysine residues in a protein. labx.com This allows for more controlled and site-specific biotinylation. labx.com

Another promising approach is the use of enzymatic methods. nih.gov For instance, the enzyme biotin ligase (BirA) can specifically attach biotin to a short, 15-amino-acid peptide sequence known as the AviTag. nih.gov By genetically fusing the AviTag to a protein of interest, highly specific biotinylation can be achieved. nih.gov

Furthermore, advances in "click chemistry," a set of highly efficient and specific reactions, are being integrated into biotinylation strategies. lumiprobe.com Reagents like Biotin-PEG2-azide can be used to label molecules containing an alkyne group through a copper-catalyzed or copper-free click reaction, offering an orthogonal approach to traditional amine-reactive chemistry. lumiprobe.com

Advancements in Analytical Techniques for Comprehensive Conjugate Characterization

The comprehensive characterization of bioconjugates derived from this compound is crucial to ensure their quality, consistency, and functionality. A variety of advanced analytical techniques are employed for this purpose.

Mass Spectrometry (MS) is a powerful tool for determining the precise mass of the bioconjugate, which can confirm the successful attachment of the biotin label and provide information on the degree of labeling. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used. rsc.org For instance, MALDI-TOF MS can be used to detect the mass increase corresponding to the addition of the biotin-PEG2 moiety. rsc.org

High-Performance Liquid Chromatography (HPLC) is another essential technique for analyzing the purity and heterogeneity of bioconjugates. Different HPLC modes can be employed:

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity and can be used to separate labeled from unlabeled proteins.

Size-Exclusion Chromatography (SEC) separates molecules based on their size and can be used to assess the extent of aggregation in the bioconjugate sample.

Ion-Exchange Chromatography (IEX) separates molecules based on their charge and can resolve species with different degrees of biotinylation.

Table 2: Key Analytical Techniques for this compound Conjugate Characterization

| Technique | Information Provided |

| Mass Spectrometry (MS) | Confirms conjugation, determines degree of labeling, identifies modification sites. nih.govrsc.org |

| Reversed-Phase HPLC (RP-HPLC) | Assesses purity and separates labeled from unlabeled species. |

| Size-Exclusion Chromatography (SEC) | Detects and quantifies aggregates. |

| Ion-Exchange Chromatography (IEX) | Resolves conjugates with different degrees of labeling. |

Synergistic Integration with Emerging Bioconjugation Chemistries for Multifunctional Probes

The integration of this compound chemistry with other bioconjugation techniques is enabling the creation of multifunctional probes with enhanced capabilities. These probes can incorporate multiple functionalities, such as a fluorescent dye for imaging and a biotin tag for purification, on a single molecule.

A common strategy involves the use of "click chemistry" in conjunction with biotinylation. lumiprobe.com For example, a biomolecule can be first modified with an azide (B81097) or alkyne group using a suitable reagent. Subsequently, a biotin-containing molecule with a complementary click chemistry handle, such as Biotin-PEG2-azide, can be attached. lumiprobe.com This modular approach allows for the easy assembly of complex, multifunctional probes.

Another approach involves creating reagents that already contain multiple functionalities. For instance, a single reagent could incorporate a biotin for affinity capture, a fluorescent dye for detection, and an NHS ester for conjugation to a target protein. This allows for the one-step synthesis of a dual-labeled probe. The PEG2 spacer in this compound provides a flexible linker that can be advantageous in these multifunctional constructs, minimizing steric hindrance between the different functional moieties.

常见问题

Q. What is the reaction mechanism of Biotin-PEG2-NHS ester with primary amines in proteins?

this compound reacts with primary amines (e.g., lysine residues or N-termini) via nucleophilic attack, forming stable amide bonds while releasing N-hydroxysuccinimide (NHS). The reaction is pH-dependent, with optimal efficiency at pH 7.0–9.0. For reproducible labeling, use a 10–20-fold molar excess of the reagent over the target protein .

Q. How do I optimize the molar ratio of this compound to protein for efficient labeling?

A 10-fold molar excess typically yields 2–3 biotin labels per protein, while doubling the excess increases labeling to 4–6 biotins per molecule. However, over-labeling may impair protein activity. Pre-testing with a range of ratios (e.g., 5x to 20x) and quantifying biotin incorporation (e.g., HABA assay) is recommended .

Q. What solvents are compatible with this compound for aqueous reactions?

The reagent is insoluble in water but dissolves in DMSO or DMF (10–50 mM stock solutions). For aqueous reactions, dissolve the reagent in an organic solvent first, then dilute into the protein buffer (≤10% organic solvent by volume) to prevent precipitation .

Advanced Research Questions

Q. How does PEG spacer length (PEG2 vs. PEG4/PEG6) impact biotin-avidin binding efficiency in sterically crowded environments?

Shorter PEG spacers (e.g., PEG2, 20.4 Å) may limit avidin/streptavidin binding in sterically hindered contexts (e.g., membrane proteins). PEG4 (27.7 Å) or PEG6 (34.9 Å) spacers improve accessibility but increase hydrodynamic radius, potentially altering protein behavior. For applications like single-molecule imaging (e.g., TIRF assays), validate spacer length using negative controls (e.g., free biotin blocking) .

Q. Why does my biotinylated protein aggregate despite using this compound?

Although PEG spacers reduce aggregation compared to hydrocarbon linkers, PEG2’s limited hydrophilicity may still promote protein-protein interactions. Consider switching to longer PEG spacers (e.g., PEG4) or adding stabilizing agents (e.g., 0.1% BSA or 5% glycerol) during conjugation and storage. Characterize aggregation via size-exclusion chromatography or dynamic light scattering .

Q. How can I resolve contradictions in reported optimal reaction times for biotinylation?

Literature often cites 30-minute to 2-hour reaction times at 4°C–25°C. Discrepancies arise from differences in protein amine accessibility (e.g., surface-exposed vs. buried lysines). For consistent results:

- Pre-incubate the protein at room temperature to expose amines.

- Perform time-course experiments (15–120 minutes) with SDS-PAGE/western blot analysis to track labeling efficiency .

Q. What methods validate successful biotinylation without streptavidin interference?

- Mass spectrometry: Identify mass shifts corresponding to biotin-PEG2 addition (~500 Da per label).

- Fluorescent streptavidin probes: Use a titration series to quantify bound biotin.

- Functional assays: Compare activity pre-/post-labeling (e.g., ELISA for antibodies) .

Q. How do I address low biotinylation efficiency in proteins with limited surface-exposed lysines?

- Alternative targets: Modify N-terminal amines (reactive at pH 6.5–7.5) or cysteine residues (via maleimide chemistry).

- Site-directed mutagenesis: Introduce solvent-accessible lysines.

- EDC/NHS activation: For carboxyl-containing proteins, use EDC/sulfo-NHS to convert carboxyls to amine-reactive intermediates .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。